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Introduction
Evatanepag Sodium, also known by its code name CP-533,536, is a potent and selective non-

prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its discovery

marked a significant advancement in the pursuit of targeted therapies that could harness the

anabolic effects of PGE2 on bone tissue without the side effects associated with non-selective

prostaglandin analogs.[1][2] This technical guide provides an in-depth overview of the

discovery, mechanism of action, and development history of Evatanepag Sodium, with a focus

on preclinical and clinical findings.

Discovery and Development History
Evatanepag Sodium was discovered and initially developed by Pfizer as a potential treatment

for fractures and other conditions requiring localized bone formation.[2][3][4] The research

aimed to identify a selective EP2 agonist that could mimic the bone-forming properties of

PGE2. The anabolic effects of PGE2 on bone are mediated through the EP2 and EP4

receptors, which, upon activation, lead to an increase in intracellular cyclic adenosine

monophosphate (cAMP).

A key publication in 2009 detailed the discovery of a series of sulfonamides as highly selective

EP2 agonists, which led to the identification of CP-533,536 (Evatanepag). Preclinical studies
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demonstrated its efficacy in promoting fracture healing in rat models when administered locally

as a single dose.

A Phase 2 clinical trial (NCT00533377) was initiated to evaluate the efficacy and safety of

Evatanepag for the treatment of closed tibial shaft fractures. However, the results of this trial

have not been made publicly available.

There is no publicly available information establishing a direct link between Evatanepag
Sodium (CP-533,536) and ONO Pharmaceutical. While ONO Pharmaceutical has a history of

developing prostaglandin receptor modulators, such as the EP4 antagonist ONO-4578, their

public pipeline does not mention Evatanepag or a compound with the designation ONO-4478.

Chemical Properties
Property Value

Chemical Name
Sodium 2-(3-(((N-(4-(tert-butyl)benzyl)pyridine-

3-sulfonamido)methyl)phenoxy)acetate)

Molecular Formula C25H27N2NaO5S

Molecular Weight 490.55 g/mol

CAS Number 223490-49-1

Mechanism of Action
Evatanepag Sodium is a selective agonist for the EP2 receptor, a G-protein coupled receptor

(GPCR). The binding of Evatanepag to the EP2 receptor activates the stimulatory G-protein

(Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of

adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent

increase in intracellular cAMP levels activates protein kinase A (PKA), which then

phosphorylates various downstream targets, leading to the physiological effects of EP2

receptor activation, including the stimulation of bone formation.
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Evatanepag Sodium's primary signaling cascade.

Preclinical Data
In Vitro Studies

Parameter Cell Line Value Reference

EP2 Receptor Binding

Affinity (Ki)
Not Specified 50 nM

EC50 for cAMP

production
HEK-293 cells 17 nM

IC50 for cAMP

production
HEK-293 cells 50 nM

Inhibition of Mast Cell

Degranulation

hFcεRI-induced mast

cells

Dose-dependent at 10

nM

In Vivo Studies
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Animal Model Dosing Key Findings Reference

Rat Fracture Model
Single local

administration
Healed fractures

Rat Tibia Injection
0.3-3.0 mg/kg,

intramedullary

Dose-dependent

increase in bone area,

mineral content, and

density

Canine Long Bone

Defect Model
Not Specified

Healed bone defects

without side effects of

PGE2

Experimental Protocols
EP2 Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of a compound to the EP2

receptor.
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Workflow for an EP2 receptor binding assay.

Methodology:

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing

the human EP2 receptor (e.g., HEK293 or CHO cells).
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Binding Reaction: The membranes are incubated in a buffer solution containing a known

concentration of a radiolabeled EP2 ligand (e.g., [³H]PGE₂) and varying concentrations of the

test compound (Evatanepag Sodium).

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which

traps the membranes with the bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

Detection: The amount of radioactivity retained on the filters is quantified using liquid

scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of

the test compound, which is the concentration that inhibits 50% of the specific binding of the

radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-

Prusoff equation.

cAMP Immunoassay
This protocol describes a competitive immunoassay to quantify intracellular cAMP levels

following cell stimulation.
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Workflow for a competitive cAMP immunoassay.
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Methodology:

Cell Culture and Stimulation: Cells expressing the EP2 receptor (e.g., HEK293) are cultured

in appropriate media. Prior to the assay, the cells are treated with a phosphodiesterase

inhibitor to prevent cAMP degradation. The cells are then stimulated with various

concentrations of Evatanepag Sodium for a defined period.

Cell Lysis: The cells are lysed to release the intracellular cAMP.

Competitive Immunoassay: The cell lysate is added to a microplate pre-coated with an anti-

cAMP antibody. A fixed amount of cAMP conjugated to an enzyme (e.g., horseradish

peroxidase, HRP) is also added to the wells. The cAMP from the cell lysate and the enzyme-

conjugated cAMP compete for binding to the antibody.

Washing: The plate is washed to remove unbound reagents.

Detection: A substrate for the enzyme is added, and the resulting colorimetric or

chemiluminescent signal is measured using a microplate reader. The intensity of the signal is

inversely proportional to the amount of cAMP in the sample.

Quantification: The concentration of cAMP in the samples is determined by comparing the

signal to a standard curve generated with known concentrations of cAMP.

In Vivo Bone Formation Study in Rats
This protocol outlines a method to assess the effect of Evatanepag Sodium on bone formation

in a rat model using micro-computed tomography (micro-CT).
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Animal Preparation & Dosing
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Workflow for an in vivo bone formation study.

Methodology:

Animal Model: Adult male rats are typically used. The animals are anesthetized for all

procedures.

Drug Administration: Evatanepag Sodium is administered locally to the site of interest, for

example, by direct injection into the bone marrow cavity of the tibia. A vehicle control group is

also included.
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Micro-CT Imaging: High-resolution micro-CT scans of the treated bone are acquired at

baseline and at various time points post-treatment. This allows for the non-invasive,

longitudinal assessment of bone formation.

Image Analysis: The micro-CT images are reconstructed to create 3D models of the bone.

Bone morphometric parameters, such as bone volume fraction (BV/TV), trabecular number,

trabecular thickness, and trabecular separation, are quantified within a defined region of

interest.

Histological Analysis (Optional): At the end of the study, the animals are euthanized, and the

treated bones are harvested, decalcified, and processed for histological analysis to confirm

the findings from the micro-CT and to assess cellular changes.

Mast Cell Degranulation Assay (Beta-Hexosaminidase
Release)
This protocol describes a colorimetric assay to measure the release of the granular enzyme β-

hexosaminidase from mast cells as an indicator of degranulation.
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Cell Preparation & Sensitization
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Workflow for a mast cell degranulation assay.
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Methodology:

Cell Culture and Sensitization: A suitable mast cell line (e.g., RBL-2H3 or LAD2) is cultured.

The cells are sensitized overnight with an appropriate IgE.

Pre-treatment and Stimulation: The sensitized cells are washed and then pre-incubated with

different concentrations of Evatanepag Sodium. Subsequently, degranulation is induced by

adding a specific antigen (e.g., DNP-HSA for DNP-specific IgE).

Sample Collection: The reaction is stopped by placing the plate on ice, and the cells are

pelleted by centrifugation. The supernatants, containing the released β-hexosaminidase, are

collected.

Enzymatic Reaction: The supernatants are incubated with a chromogenic substrate, p-

nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), in a citrate buffer. The β-hexosaminidase in

the supernatant cleaves the pNAG, releasing p-nitrophenol.

Detection: The reaction is stopped with a stop buffer (e.g., glycine buffer), and the

absorbance of the released p-nitrophenol is measured at 405 nm.

Quantification: The percentage of β-hexosaminidase release is calculated by comparing the

absorbance of the supernatant from stimulated cells to the total amount of β-hexosaminidase

in the cells (determined by lysing the cells with a detergent).

Conclusion
Evatanepag Sodium is a well-characterized, potent, and selective EP2 receptor agonist that

has demonstrated significant potential in preclinical models for promoting bone formation and

healing. Its discovery by Pfizer provided a valuable tool for investigating the therapeutic

potential of selective EP2 agonism. While the clinical development for fracture healing appears

to have stalled, the extensive preclinical data and the detailed understanding of its mechanism

of action provide a solid foundation for further research into its potential applications in various

therapeutic areas. The experimental protocols detailed in this guide offer a starting point for

researchers interested in exploring the pharmacology of Evatanepag Sodium and other EP2

receptor modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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